Methyl 8-(5-hexyl-4-oxooxolan-2-YL)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate is a chemical compound known for its unique structure and properties It is an ester derivative, characterized by the presence of a hexyl group and an oxolan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate typically involves the esterification of octanoic acid with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in studies involving lipid metabolism and enzyme interactions.
Wirkmechanismus
The mechanism of action of Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release octanoic acid, which can then participate in various metabolic pathways. The oxolan ring and hexyl group may also interact with enzymes and receptors, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 8-(5-hexyl-2-furyl)octanoate: Similar in structure but contains a furan ring instead of an oxolan ring.
Methyl octanoate: Lacks the hexyl group and oxolan ring, making it a simpler ester.
Uniqueness
Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90735-25-4 |
---|---|
Molekularformel |
C19H34O4 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-10-13-18-17(20)15-16(23-18)12-9-7-6-8-11-14-19(21)22-2/h16,18H,3-15H2,1-2H3 |
InChI-Schlüssel |
FCBZNUMHQWUPDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1C(=O)CC(O1)CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.